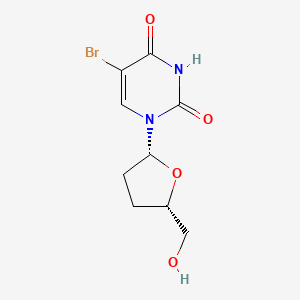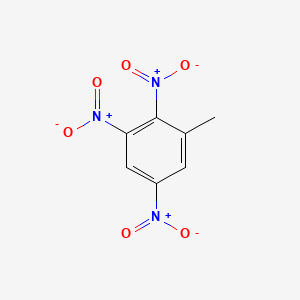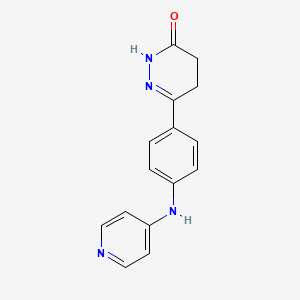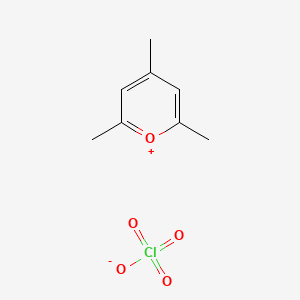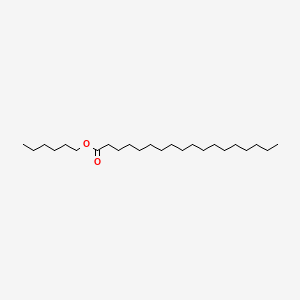
Hexyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl octadecanoate is a fatty acid ester.
Aplicaciones Científicas De Investigación
1. Use in Structuring Vegetable Oils
Hexyl stearate, as a stearic acid derivative, has applications in structuring vegetable oils. This is particularly relevant in the food, pharmaceutical, and cosmetic industries. For example, the structuring of sunflower seed oil with stearic acid derivatives, including this compound, can significantly impact mechanical properties like hardness, adhesiveness, and storage modulus. This has implications for product consistency and texture (Zhaojing et al., 2020).
2. Enzymatic Synthesis for Cosmetic Applications
This compound can be synthesized enzymatically, offering an alternative to chemical processes. This synthesis is crucial in producing esters used in cosmetics, leveraging the benefits of hydroxy fatty acids (HFAs). The enzymatic process, using catalysts like immobilized lipase, can yield high-quality esters suitable for cosmetic applications (Ghosh & Bhattacharyya, 1998).
3. Role in Epoxy Resin Hybrid Nanocomposites
This compound, when used in the production of hybrid nanocomposites, particularly those containing epoxy resins, can significantly influence mechanical properties like toughness and stiffness. This is critical in materials science, where balancing different properties for specific applications is essential (Fröhlich, Thomann, & Mülhaupt, 2003).
4. Development of Protic Ionic Liquids
In the field of ionic liquids, this compound derivatives have shown potential. Protic ionic liquids, for instance, may incorporate stearate anions, offering biodegradable, potentially low-toxicity options for various applications. These properties are crucial in the development of environmentally friendly solvents and catalysts (Santos et al., 2014).
5. Applications in Polymer Science
This compound plays a role in the stabilization and processing of polymers. For example, its use in polypropylene can act as a processing stabilizer, functioning through redox mechanisms. This application is particularly important in extending the life and improving the performance of polymeric materials (Bagheri, Chakraborty, & Scott, 1985).
Propiedades
Número CAS |
3460-37-5 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
hexyl octadecanoate |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h3-23H2,1-2H3 |
Clave InChI |
SMWDEDPRQFUXNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
| 3460-37-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



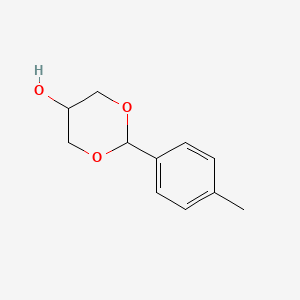
![5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B1618582.png)
![10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol](/img/structure/B1618583.png)

